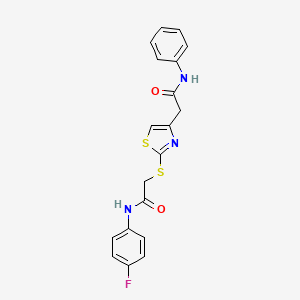

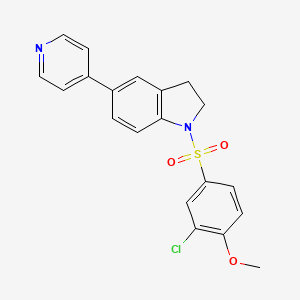

![molecular formula C17H14ClN3O2 B2611785 N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877650-13-0](/img/structure/B2611785.png)

N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a complex organic compound that contains several functional groups and rings . It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidines are key components of many important biological molecules, including the nucleotides cytosine, thymine, and uracil, which are part of the genetic code in DNA and RNA .

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a pyrimidine ring attached to a phenyl ring and a carboxamide group . The presence of these groups can significantly influence the compound’s properties and reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications

Antimicrobial Activity

N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has shown promising results in antimicrobial studies. Its structure allows it to interact with bacterial cell walls, inhibiting their growth and proliferation. This compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial properties .

Anticancer Research

This compound has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by interfering with their DNA replication processes. Its ability to selectively target cancer cells while sparing healthy cells makes it a valuable candidate for further development in cancer therapy .

Anti-inflammatory Applications

Research has indicated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Activity

The compound has also been explored for its antiviral capabilities. It has shown efficacy against certain viral strains by inhibiting viral replication. This property is particularly valuable in the development of new antiviral drugs, especially in the context of emerging viral infections .

Neuroprotective Effects

Studies have suggested that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common pathways in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing treatments for these conditions .

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes. For example, it has shown inhibitory effects on enzymes like tyrosine kinase, which are involved in various signaling pathways in cells. This property is useful in the development of drugs targeting diseases that involve enzyme dysregulation .

Pharmacokinetic Studies

Pharmacokinetic studies of this compound have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is crucial for developing effective and safe pharmaceutical formulations. The compound’s favorable pharmacokinetic profile supports its potential as a therapeutic agent.

These applications highlight the versatility and potential of this compound in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Structural Investigation and Hirshfeld Surface Analysis of N-(3-Chloro-4-Methylphenyl)-2-(3-Nitrobenzamido)Benzamide N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine A brief review of the biological potential of indole derivatives [IJMS | Free Full-Text | Analysis of 1-Aroyl-3-3-chloro-2-methylphenyl Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review

Mechanism of Action

Target of Action

The primary targets of N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Similar compounds such as indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of This compound It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been shown to possess various biological activities, affecting a range of pathways .

Pharmacokinetics

The ADME properties of This compound It is noted that the compound is stable at room temperature and soluble in organic solvents such as dimethyl sulfoxide and acetonitrile , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of This compound It is suggested that the compound may exhibit moderate insecticidal activity , indicating that it may affect cellular processes in insects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is noted that the compound can inhibit the growth and reproduction of weeds and pests, thereby protecting crop growth and improving crop yield . This suggests that the compound’s action may be influenced by environmental factors related to agricultural settings.

Future Directions

properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c1-10-3-6-15-19-8-13(17(23)21(15)9-10)16(22)20-12-5-4-11(2)14(18)7-12/h3-9H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMLFGGJXXPOLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=C(C=C3)C)Cl)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

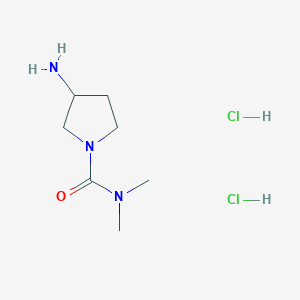

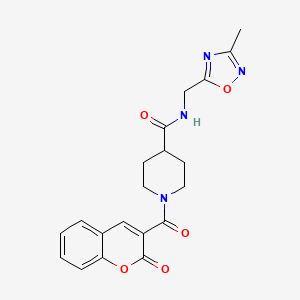

![N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2611705.png)

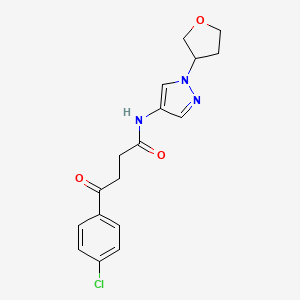

![2-[[1-[2-(3-Chlorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2611716.png)

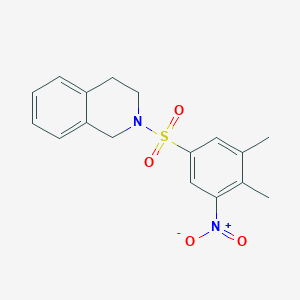

![1-[(4-Methylphenyl)methyl]-2-thiophen-2-ylbenzimidazole](/img/structure/B2611717.png)

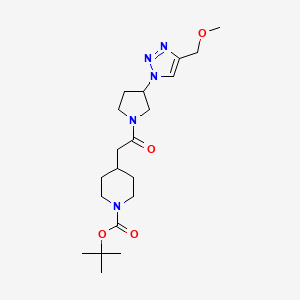

![6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole](/img/structure/B2611718.png)

![1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2611720.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2611724.png)